molecular formula C14H19NO2 B13082291 2-(Hexyloxy)-5-methoxybenzonitrile

2-(Hexyloxy)-5-methoxybenzonitrile

Cat. No.: B13082291
M. Wt: 233.31 g/mol
InChI Key: FWWADZHAOHDCAD-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-5-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a hexyloxy group at the 2-position, a methoxy group at the 5-position, and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-5-methoxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-hydroxy-5-methoxybenzonitrile.

    Alkylation: The hydroxyl group at the 2-position is alkylated using hexyl bromide in the presence of a base like potassium carbonate. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(Hexyloxy)-5-formylbenzonitrile or 2-(Hexyloxy)-5-carboxybenzonitrile.

    Reduction: 2-(Hexyloxy)-5-methoxybenzylamine.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-(Hexyloxy)-5-methoxybenzonitrile has several scientific research applications:

    Materials Science: It is used as a building block in the synthesis of liquid crystals and organic semiconductors.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-5-methoxybenzonitrile depends on its application:

    In Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.

    In Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexyloxy)-5-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Hexyloxy)-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(Hexyloxy)-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(Hexyloxy)-5-methoxybenzonitrile is unique due to the presence of both a hexyloxy and a methoxy group on the benzene ring, which imparts specific electronic and steric properties. These properties make it particularly useful in the synthesis of liquid crystals and organic semiconductors, where precise molecular alignment and electronic characteristics are crucial.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-hexoxy-5-methoxybenzonitrile

InChI

InChI=1S/C14H19NO2/c1-3-4-5-6-9-17-14-8-7-13(16-2)10-12(14)11-15/h7-8,10H,3-6,9H2,1-2H3

InChI Key

FWWADZHAOHDCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)OC)C#N

Origin of Product

United States

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